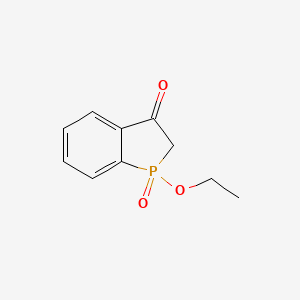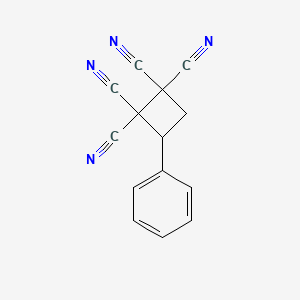
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- is an organic compound with a unique structure that includes a cyclobutane ring substituted with four cyano groups and a phenyl group
Métodos De Preparación
The synthesis of 1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- typically involves the reaction of a cyclobutane derivative with appropriate nitrile and phenyl substituents. One common method involves the use of Grignard reagents, where a phenylmagnesium bromide reacts with a cyclobutane tetracarbonitrile precursor under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyano groups are replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Medicine: Its derivatives are being investigated for potential pharmaceutical applications, including as intermediates in drug synthesis.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- can be compared with other similar compounds such as:
1,1,2,2-Cyclobutanetetracarbonitrile, 3-methoxy-3-phenyl-: This compound has a methoxy group instead of a phenyl group, which can alter its reactivity and applications.
1,1,2,2-Cyclopropane-tetracarbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
66217-01-4 |
|---|---|
Fórmula molecular |
C14H8N4 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
3-phenylcyclobutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c15-7-13(8-16)6-12(14(13,9-17)10-18)11-4-2-1-3-5-11/h1-5,12H,6H2 |
Clave InChI |
CEUXQLLZJVXZLP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


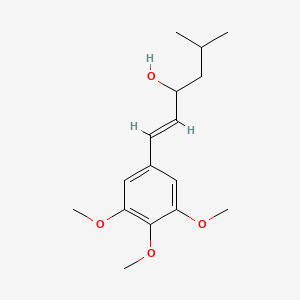
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
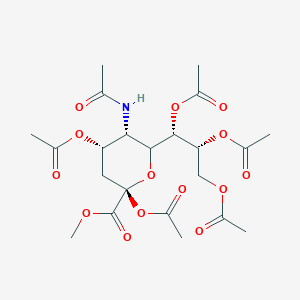
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
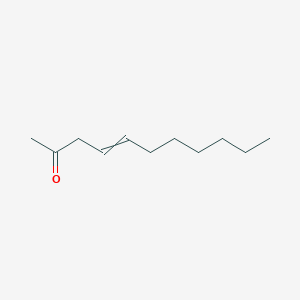

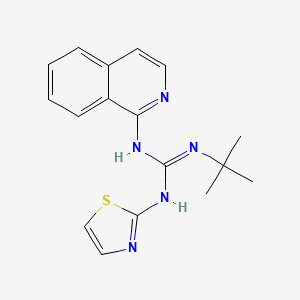
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
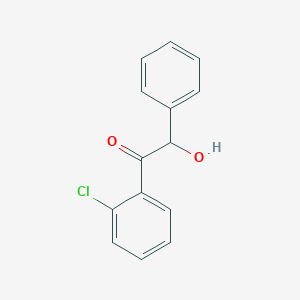
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)



